N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Overview
Description
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions. This cyclization reaction forms the benzoxazole ring.
Substitution on Benzoxazole: The next step involves introducing the 6-methyl group onto the benzoxazole ring. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Phenylacetamide: Separately, 4-aminophenyl-2-methylphenoxy acetamide can be synthesized by reacting 4-aminophenol with 2-methylphenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling Reaction: Finally, the benzoxazole derivative is coupled with the phenylacetamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cells .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its broad spectrum of biological activities.
6-Methylbenzoxazole: A derivative with similar properties but lacking the phenylacetamide moiety.
2-Phenoxyacetamide: Another related compound, differing in the substitution pattern on the aromatic ring.
Uniqueness
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual aromatic systems and the presence of both benzoxazole and phenoxyacetamide moieties make it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-12-19-21(13-15)28-23(25-19)17-8-10-18(11-9-17)24-22(26)14-27-20-6-4-3-5-16(20)2/h3-13H,14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGKQIJRULIAAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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